![molecular formula C25H21N3O4S2 B2607356 Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate CAS No. 864859-67-6](/img/structure/B2607356.png)

Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

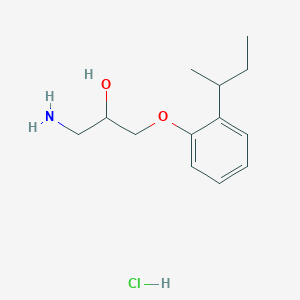

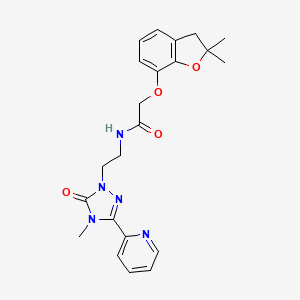

The compound appears to contain a benzo[d]thiazol-2-yl moiety . Benzo[d]thiazole is a heterocyclic compound, and derivatives of this compound have been found to exhibit diverse biological activities .

Molecular Structure Analysis

The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Synthesis of Heterocyclic Systems

Researchers have explored the synthesis of various heterocyclic systems using related compounds. For instance, a study detailed the preparation of methyl 2-[bis(acetyl)ethenyl]aminopropenoate and its reaction with N- and C-nucleophiles to create fused heterocyclic systems, including derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones (Selič & Stanovnik, 1997). Another study emphasized the solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives from 2-aminobenzothiazole, showcasing operational simplicity and environmental benefits (Bhoi et al., 2016).

Antitumor Activity

A study on the synthesis, structure, and DFT study of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex demonstrated potential antitumor activity against U937 cancer cells. The compounds exhibited significant IC50 values and suggested an intercalative DNA binding mode, indicating their potential as antitumor agents (Bera et al., 2021).

Antibacterial and Antioxidant Activities

The creation of diverse poly-functionalized tri-heterocyclic benzothiazole derivatives was explored, which were characterized by various spectroscopic methods and screened for antibacterial, antioxidant, and antitubercular activities. This research highlights the significance of such compounds in developing new therapeutic agents (El-Haggar et al., 2015).

Tubulin Polymerization Inhibition

Another study identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor, showcasing promising antiproliferative activity toward human cancer cells. This compound was classified as a tubulin inhibitor through MorphoBase and ChemProteoBase profiling methods, suggesting its role in cancer therapy (Minegishi et al., 2015).

作用機序

Target of Action

Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate is a complex organic compound that has been associated with a variety of biological activitiesCompounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of targets, including enzymes like cyclooxygenase-2 (cox-2) .

Mode of Action

For instance, some thiazole derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain .

Result of Action

Based on the potential cox-2 inhibitory activity, it can be inferred that this compound may have anti-inflammatory effects .

特性

IUPAC Name |

methyl 4-[[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4S2/c1-14(29)28-12-11-17-20(13-28)34-24(21(17)23-26-18-5-3-4-6-19(18)33-23)27-22(30)15-7-9-16(10-8-15)25(31)32-2/h3-10H,11-13H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKVNAXGCAGEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B2607275.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2607278.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2607288.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2607291.png)

![4-bromo-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2607296.png)